3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide
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Overview
Description
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
The synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is followed by various functionalization steps to introduce the sulfonamide group and the dipropyl substituents. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be achieved using molecular bromine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is unique compared to other imidazo[1,2-a]pyridine derivatives due to its specific substituents and functional groups. Similar compounds include:
Zolpidem: Used as a medication for insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and biological activities.
Properties
Molecular Formula |
C20H25N3O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C20H25N3O2S/c1-4-10-23(11-5-2)26(24,25)18-8-6-7-17(14-18)19-15-22-12-9-16(3)13-20(22)21-19/h6-9,12-15H,4-5,10-11H2,1-3H3 |
InChI Key |
KXPRDAMQCHRWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C |
Origin of Product |
United States |
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